N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(3,3,5-trimethylcyclohexyl)ethanediamide
Description
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-(3,3,5-trimethylcyclohexyl)ethanediamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3,3,5-trimethylcyclohexyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-14-9-15(11-22(2,3)10-14)23-20(27)21(28)24-19-17-12-31(29,30)13-18(17)25-26(19)16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDUYCDOJXDBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-(3,3,5-trimethylcyclohexyl)ethanediamide typically involves multi-step organic reactions. One common approach is the cyclization of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the thieno[3,4-c]pyrazole core . The reaction conditions often include the use of solvents like xylene and catalysts such as calcium chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-(3,3,5-trimethylcyclohexyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-(3,3,5-trimethylcyclohexyl)ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-(3,3,5-trimethylcyclohexyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-c]pyrazole derivatives with different substituents. Examples include:
- N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide .
- N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide .
Uniqueness
The uniqueness of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-(3,3,5-trimethylcyclohexyl)ethanediamide lies in its specific substituents, which confer distinct chemical and biological properties
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(3,3,5-trimethylcyclohexyl)ethanediamide is a complex organic compound notable for its thieno[3,4-c]pyrazole core structure. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C22H30N4O4S, with a molecular weight of approximately 438.5 g/mol. Its unique structural features include:
- Thieno[3,4-c]pyrazole core : This moiety is associated with various biological activities.
- Dioxo moiety : Implicated in enhancing the compound's reactivity and interaction with biological targets.
Biological Activity
Research indicates that compounds containing the thieno[3,4-c]pyrazole core exhibit significant biological activities. The primary areas of activity include:
-
Anticancer Activity :
- Studies have shown that derivatives of thieno[3,4-c]pyrazoles possess antiproliferative properties against various cancer cell lines.
- For instance, compounds similar to N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl} demonstrated IC50 values in the low micromolar range against HCT-116 colon cancer cells .
- Inhibition of Kinases :
- Analgesic Properties :
The mechanisms through which this compound exerts its biological effects are under investigation. Key points include:
- Binding Interactions : The compound's functional groups may facilitate hydrogen bonding with target proteins or enzymes.
- Cell Cycle Modulation : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
A review of recent literature reveals various studies focusing on the biological activity of similar thieno[3,4-c]pyrazole derivatives:
These studies highlight the promising therapeutic potential of compounds related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
